5-Chloro-2-(difluoromethoxy)benzonitrile
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Overview
Description
5-Chloro-2-(difluoromethoxy)benzonitrile is a chemical compound with the molecular formula C8H4ClF2NO. It is a benzonitrile derivative characterized by the presence of a chloro group at the 5-position and a difluoromethoxy group at the 2-position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(difluoromethoxy)benzonitrile typically involves the reaction of 3-chloro-5-hydroxybenzonitrile with difluoromethylating agents under controlled conditions. One method involves the use of difluoromethyl ether and a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution of the hydroxy group with the difluoromethoxy group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(difluoromethoxy)benzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzonitrile, while oxidation can produce a carboxylic acid derivative .
Scientific Research Applications
5-Chloro-2-(difluoromethoxy)benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(difluoromethoxy)benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The chloro and difluoromethoxy groups can enhance binding affinity and specificity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-fluorobenzonitrile: Similar in structure but lacks the difluoromethoxy group, which can affect its reactivity and applications.
5-Chloro-2-(trifluoromethoxy)benzonitrile: Contains a trifluoromethoxy group instead of a difluoromethoxy group, which can influence its chemical properties and biological activity.
Uniqueness
5-Chloro-2-(difluoromethoxy)benzonitrile is unique due to the presence of both chloro and difluoromethoxy groups, which confer specific reactivity and binding characteristics. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
1261776-08-2 |
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Molecular Formula |
C8H4ClF2NO |
Molecular Weight |
203.57 g/mol |
IUPAC Name |
5-chloro-2-(difluoromethoxy)benzonitrile |
InChI |
InChI=1S/C8H4ClF2NO/c9-6-1-2-7(13-8(10)11)5(3-6)4-12/h1-3,8H |
InChI Key |
AUGTWCJVDKQPQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C#N)OC(F)F |
Origin of Product |
United States |
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